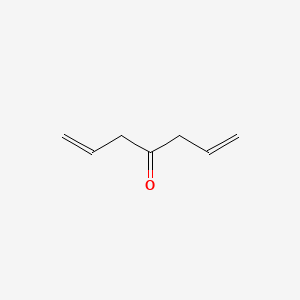
Hepta-1,6-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .
準備方法
Hepta-1,6-dien-4-one can be synthesized through several methods:
Condensation of Acetone and Formaldehyde: This industrial method involves the condensation of acetone and formaldehyde, followed by dehydration.
Mannich Reaction: Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct.
Catalytic Dehydrogenation of Isopropyl Alcohol: This method involves the catalytic dehydrogenation of isopropyl alcohol.
Pyrolysis of Acetone: In laboratory settings, vinylmethyl ketone can be prepared by the pyrolysis of acetone.
化学反応の分析
Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert vinylmethyl ketone into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the carbonyl carbon.
Polymerization: This compound will polymerize spontaneously, and it is typically stored with hydroquinone to inhibit polymerization.
Michael Addition: As an effective Michael acceptor, it can participate in Michael addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.
科学的研究の応用
Hepta-1,6-dien-4-one has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.
Polymer Production: Its ability to undergo polymerization makes it a valuable precursor in the manufacture of polymers used in coatings, adhesives, and elastomers.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical drugs such as etorphine, buprenorphine, and others.
Hydrogen Storage: Research has explored its use in hydrogen storage applications due to its reversible hydrogenation and dehydrogenation capabilities.
作用機序
Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.
類似化合物との比較
Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:
Butenone: Another enone with similar reactivity and uses.
Acrolein: A related compound with similar electrophilic properties but different applications.
This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
hepta-1,6-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2 |
InChIキー |
PBZROIMXDZTJDF-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CC=C |
正規SMILES |
C=CCC(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















